molecular formula C14H22N2O B1350836 2-(4-Methoxyphenyl)-2-piperidin-1-ylethanamine CAS No. 31466-51-0

2-(4-Methoxyphenyl)-2-piperidin-1-ylethanamine

Cat. No. B1350836
CAS RN: 31466-51-0
M. Wt: 234.34 g/mol
InChI Key: AJXUGVNIFNKCNF-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-2-piperidin-1-ylethanamine, also known as 4-Methoxyphenylpiperidine-1-ethanamine, is an organic compound that has a wide range of applications in scientific research and laboratory experiments. It is a synthetic compound that has been widely used in the synthesis of drugs and other compounds, as well as in the study of its biochemical and physiological effects.

Scientific Research Applications

Dopamine D2 Receptor Ligands in Neuropsychiatric Disorders

Recent advances in the development of dopamine D2 receptor (D2R) ligands have shown significant therapeutic potential for the treatment of neuropsychiatric disorders, including schizophrenia, Parkinson's disease, depression, and anxiety. The pharmacophore for high D2R affinity includes an aromatic moiety and a cyclic amine, similar to the structure of 2-(4-Methoxyphenyl)-2-piperidin-1-ylethanamine. This research highlights the importance of specific structural components for D2R affinity, offering insights into the development of more effective treatments for disorders related to the dopaminergic pathway (Jůza et al., 2022).

Nucleophilic Aromatic Substitution Reactions

The chemical behavior of piperidine compounds in nucleophilic aromatic substitution reactions has been extensively studied, providing valuable information for synthetic chemistry applications. For instance, the reaction of piperidine with nitro-aromatic compounds results in the efficient synthesis of nitro-piperidinobenzene derivatives. This type of reaction is fundamental for creating various pharmaceuticals and research chemicals, including those related to 2-(4-Methoxyphenyl)-2-piperidin-1-ylethanamine (Pietra & Vitali, 1972).

Ligands for D2-like Receptors

The study of arylcycloalkylamines, including phenyl piperidines, underscores their role as pharmacophoric groups in antipsychotic agents. Research focusing on the contributions of arylalkyl substituents to the potency and selectivity of D2-like receptors further supports the scientific relevance of compounds structurally related to 2-(4-Methoxyphenyl)-2-piperidin-1-ylethanamine. This research contributes to understanding the design of novel antipsychotic medications with improved therapeutic profiles (Sikazwe et al., 2009).

Cytochrome P450 Isoforms Inhibition

The inhibition of cytochrome P450 isoforms by compounds including piperidines is critical for understanding drug-drug interactions and metabolism. Piperidine derivatives, such as 2-(4-Methoxyphenyl)-2-piperidin-1-ylethanamine, can play a role in modulating the activity of these enzymes, affecting the pharmacokinetics of co-administered drugs. This research is vital for predicting potential drug interactions and optimizing therapeutic regimens (Khojasteh et al., 2011).

properties

IUPAC Name

2-(4-methoxyphenyl)-2-piperidin-1-ylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O/c1-17-13-7-5-12(6-8-13)14(11-15)16-9-3-2-4-10-16/h5-8,14H,2-4,9-11,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJXUGVNIFNKCNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(CN)N2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70397131
Record name 2-(4-methoxyphenyl)-2-piperidin-1-ylethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70397131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Methoxyphenyl)-2-piperidin-1-ylethanamine

CAS RN

31466-51-0
Record name 2-(4-methoxyphenyl)-2-piperidin-1-ylethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70397131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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